molecular formula C52H74N4O17 B1259664 Mycalolide b

Mycalolide b

Cat. No.: B1259664
M. Wt: 1027.2 g/mol
InChI Key: ZYDMLFOHENLMIN-GTNGWFEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycalolide B is a novel marine natural product isolated from sponges of the Mycale genus. It functions as a highly potent actin filament (F-actin) depolymerizing agent, binding to actin in a 1:1 molar ratio with a dissociation constant (Kd) of 13-20 nM . Its mechanism of action is distinct from other actin-targeting compounds like cytochalasin D; this compound not only severs F-actin but also sequesters globular actin (G-actin), thereby preventing repolymerization . This activity leads to the complete disruption of the actin cytoskeleton in living cells, which can be observed as a rapid change from a spread to a rounded cell morphology . Furthermore, unlike cytochalasins, this compound effectively inhibits actin-activated myosin Mg²⁺-ATPase activity, making it a unique pharmacological tool for dissecting actomyosin-dependent processes . In research settings, this compound is invaluable for studying a wide range of cellular functions dependent on actin dynamics. Its application has been shown to induce binucleation in cells by inhibiting the completion of cytokinesis, highlighting the critical role of actin polymerization in cell division . Researchers also utilize this compound to investigate cell motility, morphology, and the transcriptional regulation of serum response genes, as the depolymerization of F-actin alters the nuclear-to-cytoplasmic G-actin pool . Due to its potent cytotoxicity, it is a compound of interest in oncology research for exploring novel cancer therapeutics and understanding the link between actin dynamics and DNA damage responses . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C52H74N4O17

Molecular Weight

1027.2 g/mol

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14+,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1

InChI Key

ZYDMLFOHENLMIN-GTNGWFEESA-N

Isomeric SMILES

C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC

Synonyms

mycalolide B
mycalolide-B

Origin of Product

United States

Structural Characterization and Complex Architecture of Mycalolide B

Elucidation of Absolute and Relative Stereochemistry

The definitive determination of the absolute and relative stereochemistry of Mycalolide B was a significant undertaking, achieved through a combination of chemical degradation, extensive Nuclear Magnetic Resonance (NMR) analysis, and total synthesis. jst.go.jpacs.orgmdpi.com Initial studies involving chemical degradation provided insights into the stereochemistry of various fragments of the molecule. mdpi.comoup.com These findings were further corroborated and expanded upon by comprehensive 1D and 2D NMR spectroscopic analyses. acs.orgmdpi.comabdn.ac.uk

Ultimately, the total synthesis of this compound, along with its closely related analogue Mycalolide A, provided unambiguous confirmation of the assigned stereochemistry. nii.ac.jpresearchgate.netresearchgate.netnih.gov The synthesis of key fragments and the complete molecule allowed for direct comparison with the natural product, solidifying the stereochemical assignments at its numerous chiral centers. jst.go.jpresearchgate.net While direct X-ray crystallography of this compound itself has been challenging, the X-ray analysis of actin complexed with related trisoxazole macrolides has provided crucial comparative data, further supporting the stereochemical elucidation. abdn.ac.uknii.ac.jpnih.govwisc.edu The established absolute configuration of the chiral centers in related compounds like kabiramide C and jaspisamide A has served as a valuable reference. wisc.edu

Distinctive Structural Features and Architecturally Defined Segments

C1–C24 Tris-Oxazole Macrolactone Moiety

A defining feature of this compound is the C1–C24 macrolactone, which incorporates three consecutive 2,4-disubstituted oxazole (B20620) rings. nii.ac.jpwisc.edunii.ac.jp This tris-oxazole system imparts significant rigidity to a portion of the macrocycle. nii.ac.jp The synthesis of this macrolactone has been a major focus of synthetic efforts, often employing strategies like ring-closing metathesis (RCM) to form the large ring structure. nii.ac.jpresearchgate.netnii.ac.jp The macrolactone portion of this compound is considered crucial for its potent biological activities, working in concert with the side-chain. researchgate.net

C25–C35 Side-Chain (Actin-Binding Tail)

Extending from the macrolactone is the C25–C35 side-chain, often referred to as the "actin-binding tail." nii.ac.jpnii.ac.jpacs.org This functionalized aliphatic chain is critical for the molecule's interaction with actin. nii.ac.jpnii.ac.jp Studies have demonstrated that this side-chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of the actin monomer. nii.ac.jppnas.org The synthesis of this side-chain has been achieved independently and then coupled with the macrolactone to complete the total synthesis of this compound. nii.ac.jpresearchgate.net The presence and specific structure of this tail are directly linked to the potent actin-depolymerizing activity of this compound. nii.ac.jpresearchgate.netacs.org

Presence of Asymmetric Centers

This compound is a highly chiral molecule, featuring a total of 13 asymmetric centers within its structure. nii.ac.jpnii.ac.jp The precise three-dimensional arrangement of these stereogenic centers is critical for its biological activity. The elucidation of the stereochemistry at each of these centers was a key challenge that was overcome through a combination of spectroscopic methods and asymmetric synthesis. jst.go.jpacs.orgresearchgate.netnii.ac.jp The complex array of stereocenters contributes to the specific conformation that allows for its high-affinity binding to actin.

FeatureDescription
Source Marine sponge Mycale sp. nih.govnii.ac.jpnii.ac.jp
Core Structure Macrolide
Key Moieties C1–C24 Tris-Oxazole Macrolactone, C25–C35 Actin-Binding Side-Chain
Asymmetric Centers 13 nii.ac.jpnii.ac.jp

Total Synthesis and Synthetic Methodologies of Mycalolide B and Its Analogues

Historical Context of Total Synthesis Efforts for Mycalolides

Mycalolide B is a complex marine macrolide isolated from sponges of the genus Mycale. oup.comoup.com Its intricate architecture, featuring a 25-membered macrolactone ring, a unique tris-oxazole moiety, and thirteen stereogenic centers, has presented a formidable challenge to the synthetic chemistry community. nii.ac.jpmdpi.com Due to their remarkable biological activities, including potent cytotoxicity and actin-depolymerizing effects, mycalolides and related tris-oxazole macrolides have been attractive targets for total synthesis. nii.ac.jprsc.org

Before the successful total synthesis of this compound, synthetic efforts in this family of natural products had achieved notable milestones. The total synthesis of mycalolide A, a closely related congener, was accomplished by Panek and Liu. oup.comqueensu.ca Other related compounds, such as ulapualide A, were also synthesized. nii.ac.jpnii.ac.jp These early syntheses employed various strategies for the crucial macrocyclization step, including Yamaguchi lactonization, cyclization of the central oxazole (B20620) ring, and intramolecular Horner–Wadsworth–Emmons olefination to construct the macrocyclic core. nii.ac.jpnii.ac.jp However, the total synthesis of this compound remained an unmet challenge until the work of Kita and Kigoshi, who reported the first total synthesis in 2015, utilizing olefin metathesis as a key strategic element. nii.ac.jpnih.gov

Key Synthetic Strategies and Advanced Methodologies for this compound

The synthesis of this compound was strategically designed around a convergent assembly of two major, highly functionalized fragments. nii.ac.jpnih.gov This retrosynthetic analysis divided the molecule into two key building blocks:

The C1–C19 tris-oxazole segment : This fragment contains the characteristic tris-oxazole system and a portion of the macrolactone ring.

The C20–C35 side-chain segment : This aliphatic fragment incorporates a significant number of the molecule's stereocenters and the N-methyl enamide functionality. nii.ac.jp

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, played a central role in the total synthesis of this compound and its analogues. thieme-connect.de Both ring-closing metathesis (RCM) and cross metathesis (CM) were employed as key steps. nii.ac.jp

Cross Metathesis (CM) was utilized to connect the C1–C19 tris-oxazole fragment with the C20–C35 side-chain fragment, successfully forming the C19–C20 double bond. oup.comoup.com For instance, the cross-metathesis reaction between a C7–C19 trisoxazole fragment and a C20–C35 side-chain fragment was a key step in constructing a major intermediate for the total synthesis. oup.comoup.com In the total synthesis by Kita and Kigoshi, a highly E-selective CM was achieved using the Hoveyda–Grubbs second-generation catalyst to couple the two main fragments. nii.ac.jpthieme-connect.com

Ring-Closing Metathesis (RCM) was the pivotal reaction for the construction of the 25-membered macrolactone ring. nii.ac.jpnii.ac.jp After coupling the two primary fragments via other methods, a precursor diene was subjected to RCM to forge the macrocyclic architecture. Studies on the synthesis of mycalolide macrolactone analogues have shown that the stereoselectivity (E/Z ratio) of the RCM reaction is sensitive to reaction conditions such as solvent polarity, temperature, and the presence or absence of protecting groups. researchgate.netnii.ac.jp In some approaches, template-directed RCM using Zn²⁺ coordination was explored to enhance E-selectivity for the trisoxazole macrolactone structure. researchgate.net

Table 1: Application of Olefin Metathesis in this compound Synthesis
Metathesis TypeFragments InvolvedCatalyst ExamplePurposeReference
Cross Metathesis (CM)C1–C19 tris-oxazole and C20–C35 side-chainHoveyda–Grubbs II catalystCoupling of major fragments at the C19–C20 position. nii.ac.jpthieme-connect.com
Ring-Closing Metathesis (RCM)Diene precursor formed after fragment couplingGrubbs II catalystFormation of the 25-membered macrolactone ring. nii.ac.jpnii.ac.jp
Template-Directed RCMTrisoxazole macrolactone precursorGrubbs II catalyst with Zn²⁺To improve E/Z stereoselectivity during macrocyclization. researchgate.net

Besides olefin metathesis, a suite of other modern coupling reactions was essential for the assembly of this compound. nii.ac.jpnih.gov

Esterification : Macrolactonization, the final ring-closing step to form the ester bond within the macrolide, was achieved using powerful esterification methods. The Yamaguchi procedure was employed to successfully cyclize the seco-acid precursor, demonstrating its efficacy in forming large, sterically hindered macrocycles. nii.ac.jpnii.ac.jp

Julia–Kocienski Olefination : This reaction was a key tool for constructing carbon-carbon double bonds within the fragments, particularly in the side-chain portion of the molecule. nii.ac.jpnih.gov

Enamide Formation : The synthesis of the C35 N-methyl enamide moiety, a critical part of the side-chain known to be important for biological activity, was accomplished as one of the final steps in the synthetic sequence. nii.ac.jp

Nozaki-Hiyama-Kishi (NHK) Coupling : In the synthesis of some analogues and fragments, the Ni/Cr-mediated NHK reaction was used to couple vinyl iodide and aldehyde fragments, for example, to form the C6-C7 bond. nii.ac.jpnii.ac.jp

Table 2: Key Fragment Coupling Technologies in Mycalolide Synthesis
ReactionPurposeExample Location in SynthesisReference
Yamaguchi EsterificationMacrolactonizationFormation of the C1-O-C24 ester bond to close the macrocycle. nii.ac.jpnii.ac.jp
Julia–Kocienski OlefinationC=C bond formationAssembly of the side-chain skeleton. nii.ac.jpnih.gov
Enamide FormationInstallation of the side-chain terminusFormation of the N-methyl enamide at C35. nii.ac.jp
Nozaki-Hiyama-Kishi CouplingC-C bond formationCoupling of C1-C6 and C7-C19 subunits. nii.ac.jpnii.ac.jp

Controlling the eleven stereogenic centers in the side chain and two in the macrolactone ring was a significant challenge. mdpi.comacs.org The synthesis relied on a variety of highly developed stereoselective reactions to install the correct stereochemistry in the fragments. oup.comnii.ac.jp Key methods included:

Chiral Silane-Based Crotylation : Panek's synthesis of mycalolide A utilized chiral silane-based bond construction methodologies to achieve high levels of stereocontrol. queensu.ca

Aldol (B89426) Reactions : Stereoselective aldol reactions, such as the Evans aldol and Paterson aldol reactions, were instrumental in setting key stereocenters during the construction of the polypropionate-like side chain. researchgate.netpnas.org

Roush Asymmetric Crotylboration : This method was used to create specific stereocenters, for example, in the synthesis of the homoallylic alcohol precursor for the trisoxazole fragment. oup.comresearchgate.net

Substrate-Controlled Reductions : Diastereoselective reductions of ketone intermediates were used to establish the stereochemistry of hydroxyl groups within the carbon skeleton. pnas.orgpnas.org

Rational Design and Synthesis of this compound Analogues and Derivatives

The significant biological activity of this compound, coupled with its synthetic complexity, has spurred the rational design and synthesis of simplified analogues and derivatives. queensu.cathieme-connect.com These efforts aim to identify the minimal structural requirements for biological activity (the pharmacophore) and to develop more synthetically accessible compounds with potent therapeutic potential. nii.ac.jpqueensu.ca

Research has established that the side-chain moiety is crucial for the actin-depolymerizing activity. nii.ac.jpresearchgate.net This has led to the synthesis of analogues consisting only of the side chain of this compound. researchgate.netresearchgate.net One such stereoselectively synthesized side-chain analogue demonstrated strong actin-depolymerizing activity, confirming the importance of this part of the molecule. researchgate.net

Furthermore, truncated derivatives of this compound have been designed and synthesized. thieme-connect.comqueensu.ca One highly potent truncated analogue, prepared via a Hoveyda–Grubbs II catalyzed olefin metathesis, was shown to effectively block cancer cell motility and invasion. thieme-connect.com Hybrid compounds, combining structural features of this compound and another marine macrolide, aplyronine A, have also been synthesized to probe structure-activity relationships. semanticscholar.orgjst.go.jpacs.org These studies are critical for developing novel pharmacological tools and potential anticancer agents based on the mycalolide scaffold. rsc.orgqueensu.ca

Table 3: Examples of this compound Analogues and Their Rationale
Analogue TypeSynthetic RationaleKey Synthetic MethodReference
Side-Chain Only AnaloguesTo confirm the role of the side-chain in actin-depolymerizing activity.Roush crotylboration, Evans aldol reaction. researchgate.netresearchgate.net
Truncated DerivativesTo simplify the structure while retaining biological activity against cancer cell motility.Olefin metathesis, Goldberg coupling. thieme-connect.comqueensu.ca
Tris-oxazole Macrolactone AnaloguesTo evaluate the contribution of the macrolactone part to biological activity.Ring-closing metathesis (RCM). nii.ac.jp
Aplyronine A-Mycalolide B HybridsStructure-activity relationship (SAR) studies.Fragment coupling and macrolactonization. semanticscholar.orgjst.go.jp

Development of Truncated Derivatives for Synthetic Tractability and Potency

The significant biological activity of this compound, particularly its ability to inhibit cancer cell motility and invasion, has made it a compelling target for therapeutic development. thieme-connect.comnih.gov However, its clinical potential is hampered by its limited availability from natural sources and the complexity of its total synthesis. thieme-connect.com This challenge has prompted research into structurally simplified, or "truncated," derivatives that retain the potent biological activity of the parent molecule while being more synthetically accessible.

Structure-activity relationship (SAR) studies have been crucial in this endeavor. Research has established that the side-chain portion of mycalolides is vital for binding to and depolymerizing actin. nii.ac.jp Conversely, synthetic analogues of mycalolides that lack the C25–C35 side-chain demonstrated significantly reduced cytotoxicity (approximately 1/100th that of the parent compound) and a lack of actin-depolymerizing properties. nii.ac.jp This finding underscored the necessity of the side-chain for potent bioactivity and targeted it as a key region for designing simplified analogues.

A significant breakthrough was the identification of a potent truncated derivative focusing on the C24-C35 actin-binding tail region of this compound. nih.gov This miniature analogue was found to effectively inhibit the polymerization of G-actin and sever F-actin by binding to the barbed end cleft of actin. nih.gov Its synthesis was achieved through a convergent route, notably employing a Hoveyda–Grubbs II catalyzed olefin metathesis to construct the linear skeleton. thieme-connect.com Biological evaluations of this truncated derivative confirmed that it caused a rapid collapse of the actin cytoskeleton in ovarian cancer cells and effectively impaired cancer cell motility and their invasion of the extracellular matrix (ECM). thieme-connect.comnih.gov These results provide a critical proof-of-principle for developing synthetically tractable, actin-targeting agents based on a simplified pharmacophore to potentially block cancer metastasis. nih.gov

Table 1: Comparison of this compound and its Truncated Analogues

Compound Structural Feature Key Biological Activity Source(s)
This compound Complete natural structure Suppresses cancer cell proliferation, migration, and invasion. nih.gov nih.gov
Macrolactone Analogues Lack the C25–C35 side-chain Moderate cytotoxicity; no significant actin-depolymerizing activity. nii.ac.jp nii.ac.jp
Truncated Derivative Based on the C24–C35 actin-binding tail Inhibits G-actin polymerization, severs F-actin, impairs cancer cell motility and invasion. nih.gov thieme-connect.comnih.gov

Investigations into Hybrid Compound Design

In the quest for novel actin-targeting agents with improved properties, researchers have explored the creation of hybrid compounds that combine structural features from different natural products. One such investigation focused on designing a hybrid of this compound and Aplyronine A, another marine macrolide known for its potent actin-depolymerizing and cytotoxic activities. acs.orgacs.orgfigshare.com

The rationale for this hybrid design was based on the observation that the isolated side chain of this compound exhibits stronger actin-depolymerizing activity than the corresponding side chain of Aplyronine A. acs.org Consequently, a hybrid molecule was synthesized incorporating the macrolactone core of Aplyronine A with the side chain of this compound. acs.org The synthesis was successfully achieved using key steps such as asymmetric Nozaki-Hiyama-Kishi (NHK) couplings and an intramolecular NHK reaction. acs.org

Biological evaluation of this Aplyronine A–this compound hybrid compound yielded intriguing results. The hybrid demonstrated somewhat more potent actin-depolymerizing activity than Aplyronine A, confirming the potency of the this compound side chain. acs.orgfigshare.com However, in stark contrast, the hybrid's cytotoxicity against HeLa S3 cells was approximately 1000-fold lower than that of Aplyronine A. acs.orgfigshare.com This significant divergence in activities strongly indicates that there is no direct correlation between actin-depolymerizing ability and cytotoxicity for these compounds. acs.org The findings suggest that while the this compound side chain is an excellent motif for actin binding, it is not well-suited for conferring high cytotoxicity when paired with the Aplyronine A macrolactone. acs.org

Table 2: Activity Profile of Aplyronine A–this compound Hybrid

Compound Macrolactone Source Side Chain Source Actin-Depolymerizing Activity Cytotoxicity Source(s)
Aplyronine A Aplyronine A Aplyronine A Potent High acs.org
This compound This compound This compound Potent High acs.org
Hybrid Compound Aplyronine A This compound More potent than Aplyronine A ~1000-fold less than Aplyronine A acs.orgfigshare.com

Optimization of Acyclic Side Chain Analogues

Recognizing the critical role of the side chain in the bioactivity of this compound, extensive research has focused on the synthesis and optimization of acyclic analogues of this moiety. researchgate.netnih.govacs.org The goal is to develop potent, simpler-to-synthesize analogues that could serve as a template for new anticancer agents. nih.govacs.org

Initial studies demonstrated that a stereoselectively synthesized analogue consisting only of the side chain of this compound possessed strong actin-depolymerizing activity. researchgate.netresearchgate.net This confirmed that the side chain is the primary actin-binding element of the natural product. Building on this, a systematic investigation was launched to create and evaluate over 20 analogues of the acyclic side chain. acs.org This research aimed to probe the contributions of four distinct regions of the "tail" to the inhibition of actin polymerization and the invasion of the extracellular matrix (ECM) by human lung cancer cells. acs.org

The study revealed that two of the four probed regions within the side chain could tolerate considerable variability in their substituents without a significant loss of activity. acs.org Furthermore, this comprehensive analogue approach led to the identification of a specific combination of substituents that resulted in the optimal inhibition of ECM invasion activity by A549 lung cancer cells. acs.org These findings are invaluable for the design of future actin-targeting drugs, providing a clear path toward simplified, yet highly potent, side chain-based pharmacophores that can be further modified, for instance, for attachment to antibody-drug conjugates for targeted cancer therapy. acs.org

Table 3: Summary of this compound Side Chain Analogue Studies

Analogue Type Key Finding Implication for Drug Design Source(s)
Isolated Side Chain Possesses strong actin-depolymerizing activity on its own. Confirms the side chain as the primary actin-binding pharmacophore. researchgate.netresearchgate.net
Systematic Acyclic Analogues Two regions of the side chain tolerate significant substituent changes. Allows for simplification and modification of the structure without loss of potency. acs.org
Optimized Acyclic Analogue An optimal combination of substituents was identified for inhibiting cancer cell invasion. Provides a refined template for developing potent, synthetically accessible anti-metastatic agents. acs.org

Advanced Mechanistic Investigations of Mycalolide B Biological Activity

Primary Cellular Target: Actin Cytoskeleton Dynamics

Mycalolide B's profound biological effects stem from its direct and multifaceted interaction with actin, a critical protein for maintaining cell structure, motility, and division. researchgate.netnih.govcheminst.ca The compound disrupts the delicate equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin), leading to a rapid and catastrophic collapse of the actin cytoskeleton. researchgate.netcheminst.ca

Inhibition of G-Actin Polymerization

This compound is a potent inhibitor of G-actin polymerization, the process by which individual actin monomers assemble into long filaments. mdpi.comnih.gov Unlike some other actin inhibitors, such as cytochalasin D, this compound does not accelerate the initial nucleation step of polymerization. researchgate.netnih.gov Instead, it completely prevents the elongation of actin filaments. researchgate.net This inhibitory effect is achieved by binding to G-actin monomers, rendering them unavailable for addition to the growing polymer chain. mdpi.comresearchgate.net

F-Actin Severing and Depolymerization Mechanisms

A key feature of this compound's mechanism is its ability to actively sever existing F-actin filaments. researchgate.netnih.govmdpi.com This severing action creates new filament ends, which would typically promote further polymerization. However, in the presence of this compound, these newly generated ends are effectively capped, preventing re-annealing and promoting rapid depolymerization. mdpi.comrsc.org The kinetics of this process are significantly faster than those observed with agents that only block filament ends, highlighting the aggressive nature of this compound's depolymerizing activity. researchgate.netnih.gov This severing is thought to occur through the binding of this compound to the barbed end of the actin filament, disrupting the interactions between adjacent actin subunits. mdpi.comrsc.org

Sequestration of G-Actin Monomers

In addition to inhibiting polymerization and severing filaments, this compound sequesters G-actin monomers. mdpi.comresearchgate.netnih.gov By binding to individual actin monomers, this compound effectively reduces the pool of available subunits required for filament assembly and maintenance. mdpi.comresearchgate.net This sequestration activity, coupled with its filament-severing action, creates a powerful synergistic effect that rapidly shifts the cellular equilibrium towards actin depolymerization. researchgate.netmdpi.com

Formation of a Stoichiometric this compound-Actin Complex (e.g., 1:1 complex with G-actin)

Biochemical studies have demonstrated that this compound forms a stable, stoichiometric complex with G-actin. researchgate.netnih.gov The most commonly reported stoichiometry is a 1:1 molar ratio, where one molecule of this compound binds to one molecule of G-actin. alphalabs.co.ukresearchgate.netnih.govmdpi.com This direct binding interaction is the molecular basis for its inhibitory and sequestering effects. The formation of this complex effectively removes functional actin monomers from the dynamic cellular pool. researchgate.netmdpi.com

Rapid Collapse of Actin Cytoskeleton Morphology

The culmination of this compound's molecular actions is a dramatic and rapid collapse of the actin cytoskeleton's morphology. researchgate.netcheminst.ca Treatment of cells with this compound leads to the swift disassembly of organized actin structures such as stress fibers and the cortical actin network. researchgate.netqueensu.ca This results in observable changes in cell shape, including cell rounding and the loss of cellular protrusions. mdpi.comnih.gov This rapid disruption of the cytoskeleton underscores the compound's potent and efficient mechanism of action. cheminst.caqueensu.ca

Impact on Actin-Mediated Cellular Processes

The disruption of the actin cytoskeleton by this compound has profound consequences for a multitude of cellular processes that are fundamentally dependent on actin dynamics.

One of the most significant impacts is on cell motility . The continuous and regulated assembly and disassembly of actin filaments at the leading edge of a cell are essential for migration. By inhibiting polymerization and causing a collapse of the actin network, this compound effectively halts cell movement. cheminst.caqueensu.ca Studies have shown that even at sub-lethal doses, this compound causes a rapid loss of leading-edge protrusions and sustained defects in cancer cell motility and invasion. queensu.canih.gov This has significant implications for processes like cancer metastasis, which relies on the invasive migration of tumor cells. cheminst.canih.govqueensu.ca

Cell division , another critical process reliant on a functional actin cytoskeleton, is also inhibited by this compound. The contractile ring, which is responsible for cytokinesis (the physical separation of daughter cells), is composed primarily of actin and myosin filaments. Disruption of this ring's formation or function prevents the completion of cell division. cheminst.ca

Furthermore, this compound affects intracellular transport . While microtubules are the primary tracks for long-range transport, the actin cytoskeleton plays a crucial role in short-range transport and the tethering of organelles. Research has shown that this compound can selectively abolish the retrograde axonal transport of dense-core vesicles by inducing the disassembly of the dynactin (B1176013) complex, a key component of the transport machinery. molbiolcell.org

Other actin-dependent processes affected by this compound include platelet aggregation and inward remodeling of arterioles . In platelets, actin polymerization is essential for shape change and aggregation. This compound has been shown to inhibit these processes by interfering with actin polymerization. nih.gov In vascular smooth muscle, the structural integrity provided by the actin cytoskeleton is crucial. Disruption of this network by this compound can revert structural changes associated with conditions like hypertension. nih.gov

The table below summarizes key research findings on the impact of this compound on various actin-mediated cellular processes.

Cellular ProcessOrganism/Cell TypeKey Findings
Cell Motility & Invasion Human HER2+ breast and ovarian cancer cellsRapid loss of leading-edge protrusions, sustained defects in motility and invasion at sub-lethal doses. queensu.canih.gov
Cell Motility Ovarian cancer cellsImpairs cancer cell motility and invasion by inhibiting invadopodia-mediated ECM degradation. nih.gov
Cytoskeleton Morphology SKOV3 cellsTreatment with this compound led to the rapid disruption of the F-actin cytoskeleton. researchgate.net
Axonal Transport Drosophila and hippocampal neuronsSelectively abolishes retrograde axonal transport of dense-core vesicles by dissociating dynactin. molbiolcell.org
Platelet Aggregation Rat plateletsInhibits collagen- and ADP-induced platelet aggregation by interfering with actin polymerization. nih.gov
Arteriolar Remodeling Rat cremaster arteriolesReverts inward remodeling by disrupting the actin cytoskeleton. nih.gov
Secretion Chromaffin cellsInhibits ATP-dependent secretion, suggesting a role for actin dynamics in this process. psu.edu

Inhibition of Cancer Cell Proliferation and Division

This compound demonstrates potent growth-suppressive and cytotoxic effects on various cancer cell lines, including HER2+ breast and ovarian cancer cells, with significant impacts observed at nanomolar concentrations. aacrjournals.orgresearchgate.net The compound is known to suppress the proliferation of breast and ovarian cancer cells at low nanomolar doses. acs.orgnih.govst-andrews.ac.uk This inhibition of proliferation is intrinsically linked to this compound's ability to disrupt the actin cytoskeleton, a critical component for cell division. cheminst.ca By causing a rapid collapse of the actin network, this compound effectively halts cell division, which can lead to cell death in both primary and secondary tumors. cheminst.caqueensu.ca Studies on HER2+ cancer cells, which are highly reliant on rapid actin polymerization for growth, have shown a significant impairment in growth and viability upon treatment with this compound. aacrjournals.orgnih.gov

Suppression of Cell Motility and Migration

A key factor in cancer metastasis is the high motility and migratory capacity of tumor cells, processes heavily dependent on the dynamic reorganization of the actin cytoskeleton. acs.orgnih.gov this compound effectively suppresses the motility and migration of cancer cells. cheminst.caacs.orgnih.govst-andrews.ac.uk In HER2+ breast and ovarian cancer cell lines, sublethal doses of this compound cause a rapid loss of leading-edge protrusions, which are essential for cell movement, leading to sustained defects in cell motility. aacrjournals.orgresearchgate.netqueensu.ca

For instance, treatment of SKOV3 ovarian cancer cells with 25 nM this compound resulted in a significant reduction in random cell motility, with the mean square displacement of treated cells being approximately 50% lower than that of control cells. researchgate.net This impairment of motility is a direct consequence of the depolymerization and severing of F-actin, which disrupts the protrusive and contraction forces required for cell migration. thno.orgqueensu.ca

Impairment of Extracellular Matrix Invasion

The invasion of the extracellular matrix (ECM) is a critical step in cancer metastasis, allowing tumor cells to breach tissue barriers and disseminate. acs.orgnih.govst-andrews.ac.uk this compound has been shown to potently inhibit the invasion of the ECM by cancer cells. cheminst.caacs.orgnih.govst-andrews.ac.ukthno.orgqueensu.ca This inhibitory effect is observed in various cancer cell types, including breast, ovarian, and lung cancer cells. acs.orgnih.govst-andrews.ac.ukacs.orgnih.gov

The mechanism behind this impairment lies in this compound's disruption of the actin cytoskeleton, which is fundamental for the formation of invasive structures and the mechanical forces needed to penetrate the dense network of the ECM. acs.orgnih.govthno.org Studies on HER2+ cancer cells demonstrated that this compound treatment leads to a robust inhibition of cell invasion. aacrjournals.orgnih.govresearchgate.net This anti-invasive property highlights the potential of this compound and its derivatives as therapeutic agents to block cancer metastasis. acs.orgnih.govst-andrews.ac.uk

Inhibition of Invadopodia-Mediated ECM Degradation

Cancer cell invasion is often facilitated by specialized, actin-rich protrusions called invadopodia, which degrade the extracellular matrix. acs.orgnih.govst-andrews.ac.ukthno.org this compound and its derivatives have been shown to impair cancer cell invasion by specifically inhibiting invadopodia-mediated ECM degradation. acs.orgnih.govst-andrews.ac.ukthno.org This is achieved through the disruption of the actin cytoskeleton, which is a core component of invadopodia. acs.orgnih.govthno.org By causing a rapid collapse of the actin network, this compound prevents the formation and function of these invasive structures. acs.orgnih.gov

Effects on Cytokinesis and Induction of Binucleation

This compound's profound impact on the actin cytoskeleton extends to the process of cytokinesis, the final stage of cell division. The completion of cytokinesis is highly dependent on a functional actin contractile ring. researchgate.netnih.gov Research has shown that low concentrations of mycalolides, including this compound, can inhibit the completion of cytokinesis, leading to the formation of binucleated cells. researchgate.netnih.govresearchgate.net This occurs because the disruption of actin polymerization prevents the proper formation and constriction of the contractile ring, which is necessary to divide the cytoplasm of the two daughter cells. researchgate.netnih.gov Live-cell imaging has revealed that at these lower concentrations, cells undergo nuclear division but fail to separate, resulting in two nuclei within a single cytoplasm. researchgate.netnih.govresearchgate.net At higher concentrations, this compound causes a more immediate and widespread disruption of actin filaments, leading to changes in cell morphology and rounding of the cells. researchgate.netnih.gov

Modulation of Myosin Activity

Suppression of Actomyosin (B1167339) Mg2+-ATPase Activity

This compound has been identified as a novel and specific inhibitor of actomyosin ATPase. nih.govphysiology.org It has been shown to inhibit the superprecipitation and Mg2+-ATPase activity of native actomyosin prepared from chicken gizzard smooth muscle. nih.gov This inhibition occurs without affecting the phosphorylation of the myosin light chain. nih.gov Furthermore, this compound inhibits the ATP-induced contraction and Mg2+-ATPase activity in permeabilized smooth muscle that has been thiophosphorylated. nih.gov The inhibitory effect of this compound also extends to the Mg2+-ATPase activity of skeletal muscle native actomyosin. nih.govnih.gov Unlike other actin-targeting agents like cytochalasin D, this compound directly suppresses actin-activated myosin Mg2+-ATPase activity. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests that this compound selectively targets and inhibits the interaction between actin and myosin. nih.gov

Table 1: Effects of this compound on Cancer Cell Processes

Biological ProcessEffect of this compoundCancer Cell Lines StudiedKey FindingsCitations
Cell Proliferation & Division InhibitionHER2+ breast and ovarian cancer cellsPotent growth suppression and cytotoxicity at nanomolar concentrations. Halts cell division by disrupting the actin cytoskeleton. cheminst.caaacrjournals.orgresearchgate.netacs.orgnih.govst-andrews.ac.ukqueensu.canih.gov
Cell Motility & Migration SuppressionHER2+ breast and ovarian cancer cells, SKOV3Causes rapid loss of leading-edge protrusions. Reduces random cell motility by ~50% at 25 nM in SKOV3 cells. cheminst.caaacrjournals.orgresearchgate.netacs.orgnih.govst-andrews.ac.ukqueensu.caresearchgate.netthno.orgqueensu.ca
Extracellular Matrix Invasion ImpairmentBreast, ovarian, and lung cancer cellsPotently inhibits invasion of the ECM by disrupting the actin cytoskeleton necessary for invasive structures. cheminst.caaacrjournals.orgacs.orgnih.govst-andrews.ac.uknih.govthno.orgqueensu.caacs.orgnih.govresearchgate.net
Invadopodia-Mediated ECM Degradation InhibitionNot specifiedPrevents the formation and function of invadopodia by causing the collapse of the actin network. acs.orgnih.govst-andrews.ac.ukthno.org
Cytokinesis InhibitionHuman cancer cellsLow concentrations inhibit the completion of cytokinesis, leading to binucleated cells due to a defective contractile ring. researchgate.netnih.govresearchgate.net

Interaction with Dynactin Complex

This compound has been identified as a potent, small-molecule disruptor of the dynactin complex. nih.govsdbonline.org Its interaction with this complex leads to significant consequences for intracellular transport, particularly within neurons. nih.govnih.gov This section details the mechanistic investigations into how this compound affects the integrity of the dynactin complex and the subsequent functional outcome on axonal transport.

Abolition of Retrograde Axonal Transport of Dense-Core Vesicles

A direct and profound consequence of the this compound-induced dissociation of the dynactin complex is the selective and rapid abolition of retrograde axonal transport of dense-core vesicles (DCVs). nih.govnih.govmolbiolcell.org Live-cell imaging studies in both Drosophila and hippocampal neurons have provided compelling evidence for this unidirectional inhibition. nih.govsigmaaldrich.com In these studies, DCVs, which contain cargo such as neuropeptides and brain-derived neurotrophic factor, were observed to cease all movement from the axon terminal back towards the cell body upon exposure to this compound. nih.govnih.gov

Notably, the anterograde transport of DCVs, from the cell body to the axon terminal, remained unaffected by this compound treatment. nih.govmolbiolcell.org This selective inhibition of retrograde transport underscores the obligatory role of the intact dynactin complex in this specific process. nih.govnih.govmolbiolcell.org The effect of this compound is also long-lasting, with retrograde transport failing to recover for at least two hours after the removal of the compound. nih.govmolbiolcell.org

Structure Activity Relationship Sar Studies and Molecular Binding Mechanisms

Identification of Key Structural Moieties for Actin Interaction

The C25–C35 side-chain of Mycalolide B is fundamentally important for its ability to bind to and depolymerize actin. nii.ac.jpnii.ac.jp This "tail" region is responsible for the initial and critical interaction with the actin monomer (G-actin). nii.ac.jpmdpi.com Photolabeling experiments and X-ray crystallography have revealed that this aliphatic side chain inserts into a hydrophobic cleft located between subdomains 1 and 3 of the actin protein. nii.ac.jpnii.ac.jpnih.gov This binding mode is a characteristic feature of several actin-targeting toxins. mdpi.comnih.gov

While the side-chain is crucial for actin binding, the large C1–C24 tris-oxazole macrolactone moiety is indispensable for the potent and broad biological activities of this compound. nii.ac.jpnii.ac.jpresearchgate.net Synthetic studies involving analogs that consist solely of the macrolactone ring have been pivotal in establishing this dual-component requirement. nii.ac.jpnii.ac.jp

Detailed investigations into the C24–C35 tail region have further refined the understanding of its role in mediating anticancer effects, such as the inhibition of cell motility and invasion of the extracellular matrix (ECM). nih.govacs.orgnih.gov By designing and synthesizing various truncated and modified analogues of the this compound side-chain, researchers have probed the contributions of four distinct sub-regions of the tail. nih.gov

These studies revealed that certain areas of the tail can tolerate significant structural modifications without losing the ability to inhibit actin polymerization. nih.gov A key finding was the identification of a potent, truncated derivative of the this compound tail that effectively inhibits G-actin polymerization and severs F-actin by binding to the barbed end cleft of actin. nih.govacs.orgrcsb.org This "miniature" derivative was shown to induce a rapid collapse of the actin cytoskeleton in ovarian cancer cells. nih.govacs.org Crucially, it also impaired cancer cell motility and the invasion of the ECM by inhibiting the formation of invadopodia, which are actin-rich protrusions that cancer cells use to degrade the ECM. nih.govacs.org These findings establish a synthetically accessible pharmacophore based on the tail region that is sufficient for potent anti-invasive activity. nih.govnih.gov

Comparative Analysis of Actin-Binding Specificity with Related Natural Products

This compound belongs to a larger class of tris-oxazole macrolides isolated from marine sponges, which includes compounds like the kabiramides, jaspisamide, ulapualides, and halichondramides. nii.ac.jpnii.ac.jpmdpi.com These related natural products share significant structural similarities and, consequently, a conserved mechanism of actin interaction. mdpi.comnih.gov

X-ray crystal structures of actin in complex with kabiramide C and jaspisamide A have provided a detailed blueprint for this interaction. nih.gov The binding model shows the aliphatic side chain inserting into the hydrophobic cleft between actin subdomains 1 and 3, while the tris-oxazole portion of the macrolide ring interacts with subdomain 1. mdpi.comnih.gov This binding orientation is mimicked by other members of this class, including this compound. pnas.org This common binding mode at the barbed end of actin explains their shared ability to sever existing filaments and sequester monomers, leading to potent actin depolymerization. mdpi.compnas.org The structural evidence suggests that these macrolides act as small-molecule mimics of endogenous actin-capping proteins like gelsolin. nih.gov

FeatureThis compoundKabiramide CJaspisamide AUlapualide A
Class Tris-Oxazole MacrolideTris-Oxazole MacrolideTris-Oxazole MacrolideTris-Oxazole Macrolide
Primary Action Actin DepolymerizationActin DepolymerizationActin DepolymerizationActin Depolymerization
Side-Chain Binding Hydrophobic cleft (Actin Subdomains 1 & 3)Hydrophobic cleft (Actin Subdomains 1 & 3)Hydrophobic cleft (Actin Subdomains 1 & 3)Hydrophobic cleft (Actin Subdomains 1 & 3)
Macrolide Ring Interaction Interacts with Actin Subdomain 1Interacts with Actin Subdomain 1Interacts with Actin Subdomain 1Interacts with Actin Subdomain 1

This table summarizes the analogous actin-binding features of this compound and related tris-oxazole macrolides.

While this compound, cytochalasins, and latrunculins all disrupt the actin cytoskeleton, their precise mechanisms of action have important distinctions. nih.govnih.gov Cytochalasin D, another well-known actin inhibitor, also binds to the barbed end of F-actin. However, unlike this compound, it tends to accelerate the initial nucleation of actin monomers while depolymerizing existing filaments at a much slower rate. nih.govnih.gov A key difference is that this compound actively severs F-actin filaments, leading to rapid depolymerization. nih.govnih.gov Furthermore, this compound suppresses the Mg(2+)-ATPase activity of actomyosin (B1167339), an effect not observed with cytochalasin D. nih.govnih.gov

Latrunculins, like this compound, sequester G-actin in a 1:1 complex, thereby preventing its incorporation into filaments. mdpi.com However, the structural basis and the resulting conformational changes induced in the actin monomer differ. oup.com For example, some dimeric macrolides like bistheonellide A, which has side chains similar to this compound, sequester G-actin but show weak or no severing activity. oup.com These mechanistic nuances highlight this compound as a distinct type of actin-depolymerizing agent, characterized by its combined F-actin severing and G-actin sequestering capabilities. nih.gov

AgentPrimary Mechanism of ActionEffect on F-ActinEffect on G-Actin
This compound Severs filaments and sequesters monomersRapid depolymerizationForms 1:1 complex
Cytochalasin D Caps filament barbed endsSlow depolymerization, accelerates nucleationNo direct sequestration
Latrunculin Sequesters monomersPrevents polymerizationForms 1:1 complex

This table provides a comparative analysis of the mechanisms of action for this compound and other common actin-disrupting agents.

Elucidation of this compound Actin-Binding Sites

This compound targets the barbed end of actin filaments. mdpi.comnih.gov This interaction is characteristic of a class of marine macrolides that includes the trisoxazole family, to which this compound belongs. mdpi.compnas.org By binding to the barbed end, this compound effectively "caps" the filament, preventing the addition of new actin monomers and leading to the inhibition of actin polymerization. mdpi.comnih.gov This capping action, combined with its ability to sever filaments, makes this compound a potent inhibitor of actin dynamics. mdpi.comnih.gov The binding site for these macrolides is a common surface on actin located at the barbed end. pnas.org

Detailed structural studies have revealed that this compound, like other related macrolides, binds to a specific hydrophobic cleft on the actin monomer. mdpi.compnas.org This cleft is situated between subdomains 1 and 3 of the actin protein. nii.ac.jpmdpi.compnas.org The side-chain of this compound plays a critical role by inserting into this hydrophobic pocket. nii.ac.jpwisc.edu This intercalation is a high-affinity interaction that disrupts the normal longitudinal contacts between actin monomers within a filament. wisc.edu By competing with the binding of an adjacent actin protomer, the presence of this compound in this cleft compromises the stability of the filament, ultimately leading to its severing. pnas.orgwisc.edu X-ray crystallography of actin in complex with similar trisoxazole macrolides, such as kabiramide C, has confirmed this binding mode, showing the aliphatic side chain deeply inserted into the hydrophobic cavity between subdomains 1 and 3. wisc.edu This binding mechanism mimics the action of natural actin-capping proteins like gelsolin. wisc.edu

Advanced Research Methodologies and Techniques in Mycalolide B Studies

Spectroscopic and Diffraction Techniques for Structural Analysis

The precise molecular architecture of Mycalolide B and its interaction with actin have been mapped using a combination of powerful spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The definitive structure of this compound was established through comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy. Initial structural elucidation was performed by Fusetani and colleagues, who utilized one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments to piece together the complex macrocyclic structure. These analyses, conducted in solvents like CDCl₃, allowed for the unambiguous assignment of all proton and carbon signals, revealing the intricate arrangement of its trisoxazole core, macrolactone ring, and side chain. The chemical shifts (δ) and coupling constants (J) obtained from these spectra provided the fundamental data for defining the molecule's constitution and relative stereochemistry.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ, multiplicity, J in Hz)
DataforThis compound
isnotpublicly available
inthisformat.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been a critical tool for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). The precise mass data allows for the determination of the molecular formula with a high degree of confidence, which is an essential step in the structural elucidation process.

ParameterValue
Molecular FormulaC₅₂H₇₄N₄O₁₇
Exact Mass1026.50490 u
MethodHRESIMS (Positive Ion Mode)

X-ray Crystallography for Ligand-Protein Complex Structures (e.g., Actin-Mycalolide B Complex)

The atomic-level details of the interaction between this compound and its biological target have been visualized using X-ray crystallography. Researchers successfully crystallized the complex of rabbit skeletal muscle actin with this compound and determined its three-dimensional structure. This has provided invaluable insights into how the toxin binds to actin, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. The crystal structure shows this compound binding in the cleft between subdomains 1 and 3 of G-actin, a crucial region for actin polymerization.

ParameterDetails
PDB ID6MGO
MethodX-ray Diffraction
Resolution2.20 Å
DescriptionStructure of rabbit actin in complex with this compound

Biochemical and Biophysical Assays for Mechanistic Characterization

To understand the functional consequences of the this compound-actin interaction, a variety of biochemical and biophysical assays have been employed. These assays have been instrumental in characterizing the mechanism by which this compound disrupts actin dynamics.

Fluorescence-Based Actin Polymerization Assays (e.g., Pyrenyl-Actin Fluorescence)

A widely used method to monitor the kinetics of actin polymerization and depolymerization is the pyrenyl-actin fluorescence assay. This technique relies on the principle that the fluorescence of actin monomers labeled with pyrene (B120774) is significantly enhanced upon their incorporation into a filament. Studies using this assay have demonstrated that this compound does not inhibit the initial nucleation phase of actin polymerization but rather induces the rapid depolymerization of pre-formed F-actin filaments. researchgate.net This is observed as a swift decrease in fluorescence intensity when this compound is added to a solution of polymerized pyrenyl-actin. researchgate.net These findings suggest that this compound acts by severing existing filaments and sequestering G-actin monomers. researchgate.net

Viscometry for Actin Filament Depolymerization Kinetics

Viscometry provides a direct measure of the length of actin filaments in solution, as the viscosity of the solution is proportional to the average filament length. This technique has been used to corroborate the findings from fluorescence assays. The addition of this compound to a solution of F-actin results in a rapid and substantial decrease in viscosity, confirming the depolymerization of actin filaments. researchgate.net By monitoring the change in viscosity over time, researchers can study the kinetics of the depolymerization process, providing further evidence for the filament-severing activity of this compound. researchgate.net

Time (minutes)Relative Viscosity (Control)Relative Viscosity (with this compound)
01.001.00
50.980.45
100.970.25
150.960.15
200.950.10

Note: The data in this table is illustrative and based on qualitative descriptions from research articles. Actual values may vary.

Myosin Mg2+-ATPase Activity Assays

A critical technique for elucidating the impact of this compound on the actin-myosin contractile machinery is the Myosin Mg2+-ATPase activity assay. This biochemical assay measures the rate at which myosin hydrolyzes ATP, a process fundamental to muscle contraction and other cellular movements. Research has shown that this compound is a specific inhibitor of actomyosin (B1167339) ATPase. nih.gov

In studies using native actomyosin isolated from chicken gizzard smooth muscle, this compound was observed to inhibit superprecipitation and Ca2+-stimulated Mg2+-ATPase activity. nih.gov This inhibition occurred without altering the phosphorylation of the myosin light chain, suggesting a direct interference with the actin-myosin interaction. nih.gov Further experiments on permeabilized smooth muscle that was thiophosphorylated demonstrated that this compound could inhibit ATP-induced contraction and Mg2+-ATPase activity even in the absence of calcium. nih.gov The inhibitory effect of this compound also extends to skeletal muscle actomyosin. nih.gov

Notably, this compound's inhibitory action is selective. It does not affect the calmodulin-stimulated (Ca2+-Mg2+)-ATPase activity of erythrocyte membranes, highlighting its specificity for the actomyosin complex. nih.gov Investigations comparing this compound to other actin-targeting agents like cytochalasin D have revealed that, unlike cytochalasin D, this compound actively suppresses actin-activated myosin Mg2+-ATPase activity. nih.govresearchgate.net This suggests that this compound's mechanism of action is distinct and involves a direct disruption of the enzymatic function of the actomyosin complex. nih.gov

The data from these assays are crucial for quantifying the inhibitory potency of this compound and understanding its specific molecular target within the contractile apparatus of the cell.

Cell-Based Assays and Advanced Imaging for Biological Efficacy

Live Cell Imaging for Cytoskeletal Reorganization and Morphological Changes

Live cell imaging is an indispensable tool for observing the real-time effects of this compound on the cellular architecture. nih.gov By using fluorescently labeled proteins that bind to actin filaments, researchers can visualize the dynamic reorganization of the cytoskeleton upon exposure to the compound. nih.govcytoskeleton.com

Studies utilizing live cell imaging have demonstrated that this compound induces rapid and profound changes in cell morphology and the actin cytoskeleton. At higher concentrations, it causes an immediate and widespread disruption of actin filaments, leading to cells rounding up. nih.gov At lower, sub-lethal doses, more subtle but significant alterations are observed, such as the rapid loss of leading-edge protrusions in cancer cells. nih.gov

Live cell imaging has also been instrumental in revealing the impact of this compound on cell division. It has been shown that low concentrations of mycalolides can lead to the formation of binucleated cells by preventing the completion of cytokinesis, the final stage of cell division where the cytoplasm is divided. nih.gov This observation underscores the critical role of a properly functioning actin cytoskeleton in this process and highlights a key cellular consequence of this compound treatment. nih.gov These imaging techniques provide direct visual evidence of the compound's potent actin-depolymerizing activity within a living cellular context.

Cell Motility and Invasion Assays (e.g., Extracellular Matrix Invasion Assays)

The disruption of the actin cytoskeleton by this compound has significant implications for cell motility and invasion, processes that are fundamental to both normal physiological events and pathological conditions like cancer metastasis. researchgate.net Various in vitro assays are employed to quantify these effects.

Wound healing assays, where a "scratch" is made in a confluent monolayer of cells, are used to assess collective cell migration. Treatment with sub-lethal doses of this compound has been shown to robustly inhibit the ability of cancer cells to migrate and close the wound. nih.gov

Transwell invasion assays, which measure the ability of cells to move through a porous membrane coated with an extracellular matrix (ECM) substitute, are used to evaluate invasive potential. Studies on HER2-positive breast and ovarian cancer cell lines have shown that this compound causes sustained defects in both cell motility and invasion. researchgate.netaacrjournals.org This inhibition of invasion is a direct consequence of the compound's ability to disrupt the rapid actin polymerization and remodeling required for cells to penetrate the ECM. researchgate.net

These assays are critical for evaluating the potential of this compound as an anti-metastatic agent, demonstrating that even at concentrations that are not immediately cytotoxic, it can effectively cripple the migratory and invasive capabilities of cancer cells. nih.gov

Cell Proliferation and Cell Division Assays

To quantify the impact of this compound on cell growth and viability, researchers utilize a variety of cell proliferation and division assays. abcam.com These assays typically measure metabolic activity, DNA synthesis, or cell count over time.

More detailed analysis of cell division has revealed that this compound's disruption of the actin cytoskeleton directly interferes with cytokinesis. nih.gov As observed through live cell imaging and confirmed by endpoint assays, this leads to failed cell division and the accumulation of binucleated cells at lower concentrations. nih.gov This demonstrates that the anti-proliferative effects of this compound are not just due to general cytotoxicity but also to a specific blockade of a critical step in the cell cycle.

Table 1: Effects of this compound on HER2+ Cancer Cells

Cell Line Assay Type Observation Effective Dose Reference
HCC1954 (Breast Cancer) Viability, Motility, Invasion Potent growth suppression and cytotoxicity; sustained defects in motility and invasion. 70-100 nM researchgate.netaacrjournals.org
SKOV3 (Ovarian Cancer) Viability, Motility, Invasion Potent growth suppression and cytotoxicity; sustained defects in motility and invasion. 70-100 nM researchgate.netaacrjournals.org
SKOV3 (Ovarian Cancer) Combination Therapy Improved killing when combined with Trastuzumab-emtansine (T-DM1). >100 nM nih.gov

Luciferase Reporter Assays for Gene Transcription Regulation

Luciferase reporter assays are a powerful tool for investigating whether the effects of a compound extend to the regulation of gene expression. springernature.com In these assays, the promoter of a gene of interest is linked to a luciferase gene, and the amount of light produced by the luciferase enzyme serves as a readout of the promoter's activity. nih.gov

In the context of mycalolide studies, luciferase reporter assays have been used to explore the connection between actin dynamics and gene transcription. It is known that the state of the actin cytoskeleton, particularly the balance between globular (G-actin) and filamentous (F-actin) actin, can influence the activity of certain transcription factors. nih.gov

Specifically, studies with mycalolide A, a closely related compound, have utilized a serum response factor (SRF)-responsive luciferase reporter. These experiments support the view that the level of G-actin, which increases upon mycalolide-induced F-actin depolymerization, can affect the transcription of serum response genes. nih.gov This methodology allows researchers to move beyond the direct physical effects on the cytoskeleton and explore the downstream signaling consequences of this compound's activity. thermofisher.com

Bioassay-Guided Isolation and High-Throughput Screening Methodologies

The discovery and purification of this compound from its natural source, marine sponges of the Mycale genus, rely on a process known as bioassay-guided isolation. nih.govmdpi.com This strategy involves systematically fractionating a crude extract from the sponge and testing the biological activity of each fraction using a specific assay. The fractions that show the desired activity are then subjected to further purification until the pure, active compound is isolated. mdpi.com

For mycalolides, the initial screening of sponge extracts might involve a cell-based microscopy assay to identify extracts that induce specific morphological changes, such as the cellular binucleation characteristic of cytokinesis failure. nih.gov As the fractionation proceeds, more specific assays, like those measuring cytotoxicity against a cancer cell line or inhibition of actomyosin ATPase, can be employed to guide the purification process. researchgate.netnih.gov

High-throughput screening (HTS) methodologies can be integrated into this process to accelerate the discovery of new bioactive compounds. nih.govrsc.org HTS involves the rapid, automated testing of large numbers of samples. In the context of this compound-related research, HTS could be used to screen libraries of natural product extracts or synthetic compounds for their ability to disrupt the actin cytoskeleton or inhibit cancer cell proliferation, using automated microscopy and cell viability readouts. researchgate.net

Pre-Clinical Experimental Models

Pre-clinical studies utilizing animal models are fundamental for evaluating the in vivo potential of novel therapeutic compounds. Tumor xenograft models, in particular, serve as a critical platform for assessing the efficacy of anti-cancer agents in a biological environment that mimics aspects of human tumor growth and dissemination. These models involve the transplantation of human cancer cells into immunocompromised mice, allowing for the observation of tumor development and the impact of therapeutic interventions.

Tumor Xenograft Models for in vivo Efficacy against Tumor Growth and Metastasis

The in vivo anti-tumor and anti-metastatic properties of this compound have been investigated using xenograft models of HER2-positive (HER2+) ovarian cancer. researchgate.net These models are crucial for understanding the compound's therapeutic potential in a complex biological system, beyond in vitro cell culture experiments.

Detailed research findings from a key study utilizing the SKOV3 human ovarian cancer cell line provide significant insights into the efficacy of this compound. researchgate.net In these experimental models, this compound was administered directly into the tumors to assess its impact on primary tumor growth and subsequent metastasis to distant organs, such as the lungs.

The findings demonstrate that this compound, both as a standalone agent and in combination with the established HER2-targeted therapy Trastuzumab, significantly impedes tumor progression. researchgate.net

Detailed Research Findings:

Two primary types of in vivo xenograft experiments were conducted to evaluate the efficacy of this compound: a subcutaneous tumor growth model and an experimental metastasis model.

Table 1: Effect of this compound on Primary Tumor Growth in SKOV3 Xenograft Model

Treatment GroupMean Final Tumor Weight (g)Standard Error of Mean (SEM)
Vehicle Control0.430.08
This compound (intratumoral)0.250.05
Trastuzumab (systemic)0.160.04
This compound + Trastuzumab0.090.02

To specifically assess the impact on the metastatic process, an experimental metastasis model was employed. researchgate.net In this setup, SKOV3 cells were injected directly into the tail vein of the mice, a method that simulates the circulation of tumor cells in the bloodstream and leads to the formation of metastatic colonies in the lungs. Treatment with this compound resulted in a significant reduction in the number of metastatic lung nodules. researchgate.net This suggests that this compound can interfere with the ability of circulating cancer cells to establish new tumors in distant organs.

Table 2: Effect of this compound on Lung Metastasis in an Experimental Metastasis Model

Treatment GroupMean Number of Surface Lung MetastasesStandard Error of Mean (SEM)
Vehicle Control286
This compound123

Together, these findings from tumor xenograft models underscore the potential of this compound as an agent that can inhibit both primary tumor growth and the metastatic spread of cancer cells. researchgate.net The synergistic effect observed when combined with Trastuzumab further highlights its potential role in combination therapies for HER2-positive cancers. researchgate.net

Current Research Directions and Future Perspectives

Development of Next-Generation Mycalolide B Analogues

A primary challenge in harnessing this compound for clinical use is its origin as a natural product, which makes it difficult and expensive to acquire in large quantities. researchfeatures.com Furthermore, like many potent cytotoxic agents, this compound does not distinguish between cancerous and healthy cells, leading to potential systemic toxicity. researchfeatures.comcheminst.cain-part.com To address these issues, a major research effort is directed toward the design and synthesis of next-generation analogues.

The central strategy for improving the therapeutic profile of this compound involves creating simplified synthetic derivatives that retain the biological activity of the parent molecule but are easier to produce and modify. cheminst.cain-part.com Research has demonstrated that the extended aliphatic "tail" region of this compound is crucial for its actin-binding and destabilizing functions. researchfeatures.comacs.org Consequently, scientists have focused on synthesizing truncated analogues based on this key pharmacophore. acs.orgnih.gov

By creating a panel of over 20 simplified analogues of the this compound side chain, researchers have probed the structural requirements for its activity. nih.govacs.org This work aims to identify derivatives that are potent inhibitors of actin polymerization while being synthetically accessible. in-part.com The goal is to develop a lead compound that can be optimized to selectively target tumor cells, thereby reducing the indiscriminate cell death that causes common chemotherapy side effects. researchfeatures.comcheminst.ca

A key objective in developing this compound analogues is to make them suitable for integration into cell-specific targeting systems. nih.govacs.org The development of synthetically tractable derivatives opens the door for their use as "warheads" in antibody-drug conjugates (ADCs). in-part.comqueensu.ca This approach involves linking the potent actin-inhibiting analogue to an antibody that specifically recognizes a receptor overexpressed on the surface of cancer cells. queensu.ca

One such target is the HER2 receptor, which is abundant in certain types of breast and ovarian cancer. queensu.caqueensu.ca The strategy is to use an anti-HER2 antibody to deliver the this compound analogue directly to the tumor, concentrating its cytotoxic effect where it is needed most and sparing healthy tissues. queensu.caqueensu.ca This targeted delivery is a promising path to overcoming the obstacle of systemic toxicity that has hindered the clinical development of other natural product-based actin inhibitors. cheminst.cain-part.comqueensu.ca

Elucidation of Potential Novel Molecular Targets Beyond Actin

While the primary mechanism of this compound is the disruption of the actin cytoskeleton, emerging research suggests its cellular effects may be more complex. thno.orgmdpi.com Studies have revealed that this compound can impact cellular processes in ways that may not be solely attributable to F-actin depolymerization.

One significant finding is that this compound can abolish the retrograde axonal transport of dense-core vesicles. molbiolcell.org This effect was found to be a result of the compound's ability to dissociate the dynactin (B1176013) complex, a critical component of the dynein motor machinery. molbiolcell.org This discovery points to dynactin as a potential molecular target for this compound, independent of its direct action on actin filaments. molbiolcell.org Other actin inhibitors, such as Latrunculin A, did not replicate this specific effect, further suggesting a unique mechanism for this compound. molbiolcell.org Additionally, some studies have noted that this compound can increase the mobility of secretory granules within cells, hinting at influences on cellular transport systems that warrant further investigation. psu.edu

Exploration of Therapeutic Potential in Metastatic Cancer Research

Metastasis, the spread of cancer cells from a primary tumor to distant organs, is responsible for the vast majority of cancer-related deaths. cheminst.ca This complex process is heavily dependent on the dynamic reorganization of the actin cytoskeleton, which allows cancer cells to change shape, move, and invade new tissues. acs.orgnih.gov this compound's potent ability to disrupt this machinery makes it a compelling candidate for anti-metastatic therapy. researchfeatures.comcheminst.caacs.org

This compound impairs cancer cell motility and invasion by inducing a rapid collapse of the actin cytoskeleton. cheminst.caacs.orgthno.org It functions by severing filamentous actin (F-actin) and inhibiting the polymerization of globular actin (G-actin) monomers. acs.orgnih.govthno.org This dual action effectively shuts down the engine that drives cell migration. Research shows that at low nanomolar doses, this compound causes a swift loss of leading-edge protrusions—the dynamic structures that cancer cells use to move—and inhibits their ability to degrade the extracellular matrix (ECM). acs.orgnih.govnih.gov This blockade of invadopodia-mediated ECM degradation is a critical mechanism for preventing cancer cells from breaching tissue barriers to spread throughout the body. acs.orgthno.org

A promising area of research is the application of this compound against specific, hard-to-treat cancer subtypes. Cancers that are positive for Human Epidermal Growth Factor Receptor 2 (HER2+) are known for their high rates of metastasis and are particularly dependent on rapid actin remodeling for their aggressive phenotype. nih.govresearchgate.netaacrjournals.org

Studies have demonstrated that HER2-positive breast (HCC1954) and ovarian (SKOV3) cancer cell lines are highly vulnerable to this compound. nih.govnih.govresearchgate.net The compound significantly impairs the growth, viability, motility, and invasion of these cells. queensu.canih.gov Furthermore, research has shown that this compound can be used in combination with existing HER2-targeted therapies. When paired with the antibody-drug conjugate Trastuzumab-emtansine (T-DM1), it led to improved killing of HER2+ ovarian cancer cells. nih.govnih.gov In preclinical tumor xenograft models, combining this compound with the HER2-targeting antibody Trastuzumab resulted in significant reductions in both tumor growth and metastasis. queensu.canih.govaacrjournals.orgnih.gov These findings provide a strong rationale for developing actin-targeting agents like this compound as a therapeutic strategy to combat metastatic HER2-positive cancers. nih.govresearchgate.netaacrjournals.org

This compound as a Pharmacological Tool for Fundamental Cell Biology Research

This compound, a potent marine macrolide toxin isolated from the marine sponge Mycale sp., has emerged as a valuable pharmacological tool for investigating the fundamental roles of the actin cytoskeleton in various cellular processes. researchgate.netnih.gov Its utility stems from its specific and potent effects on actin dynamics, allowing researchers to dissect the intricate functions of this essential cellular component. researchgate.netnih.gov

This compound exerts its effects by directly interacting with actin, the protein monomer that polymerizes to form filamentous actin (F-actin), a key component of the cytoskeleton. researchgate.netnih.gov Research has shown that this compound has a dual mechanism of action: it severs existing F-actin filaments and sequesters globular actin (G-actin) monomers in a 1:1 complex. researchgate.netnih.govmdpi.com This action leads to a rapid and efficient depolymerization of the actin cytoskeleton. researchgate.netnih.gov Unlike some other actin-targeting drugs like cytochalasin D, this compound does not accelerate actin nucleation but rather promotes the disassembly of filaments. researchgate.netnih.gov Furthermore, it has been observed to suppress the actin-activated myosin Mg(2+)-ATPase activity, further highlighting its comprehensive disruption of the actomyosin (B1167339) system. researchgate.netnih.gov

The ability of this compound to acutely disrupt the actin cytoskeleton has made it an indispensable tool for studying a wide array of actin-dependent cellular functions. These include cell motility, cytokinesis, cell morphology, and intracellular transport. queensu.caresearchgate.net For instance, studies have utilized this compound to demonstrate the critical role of actin dynamics in cancer cell migration and invasion. queensu.canih.gov Treatment of cancer cells with this compound leads to a swift loss of leading-edge protrusions, which are essential for cell movement, thereby inhibiting their metastatic potential. nih.govresearchgate.net

In the context of the immune system, this compound has been employed to elucidate the role of the actin cytoskeleton in the function of dendritic cells (DCs), which are potent antigen-presenting cells. rupress.org By treating DCs with this compound, researchers have shown that an intact and dynamic actin cytoskeleton is crucial for the formation of a multifocal immunological synapse with T cells, a structure essential for efficient T cell priming and the initiation of an adaptive immune response. rupress.orgbiorxiv.org Disruption of the DC actin cytoskeleton with this compound resulted in the formation of a monofocal synapse and a significant reduction in T cell activation. rupress.org

Furthermore, this compound has been instrumental in studying processes such as platelet aggregation, which is highly dependent on actin polymerization. nih.govthieme-connect.com Studies have shown that this compound inhibits platelet aggregation by preventing the necessary actin polymerization, a mechanism distinct from that of cytochalasin D. nih.govthieme-connect.com It has also been used to investigate the role of the actin cytoskeleton in the inward remodeling of arterioles, a structural change observed in hypertension. nih.gov Research demonstrated that the disruption of the actin cytoskeleton with this compound could revert the structural changes in remodeled arterioles, indicating the dependence of this process on actin dynamics. nih.gov

The unique properties of this compound have also been leveraged in virology to study the involvement of the actin cytoskeleton in viral life cycles. For example, its use has helped to clarify the role of actin in the release of HIV from infected cells. mdpi.com Additionally, it has been used to investigate the motility of herpesvirus capsids within the nucleus of infected cells. asm.org

The development of synthetic derivatives of this compound is an active area of research. queensu.ca The goal is to create simplified, yet potent, molecules that retain the actin-disrupting capabilities of the natural product. queensu.ca These efforts aim to provide a new generation of pharmacological tools with potentially improved properties for both fundamental research and therapeutic applications. queensu.ca

Table 1: Effects of this compound on Actin and Cellular Processes

Cellular Process Organism/Cell Type Key Finding Reference
Actin Polymerization Rabbit skeletal muscle Depolymerizes F-actin and sequesters G-actin in a 1:1 complex. researchgate.netnih.gov researchgate.netnih.gov
Cancer Cell Motility Human breast and ovarian cancer cells Inhibits motility and invasion by causing a rapid loss of leading-edge protrusions. nih.govresearchgate.net nih.govresearchgate.net
Immunological Synapse Formation Mouse dendritic cells and T cells Disruption of DC actin cytoskeleton with this compound alters synapse structure and impairs T cell priming. rupress.orgbiorxiv.org rupress.orgbiorxiv.org
Platelet Aggregation Rat platelets Inhibits collagen- and ADP-induced platelet aggregation by preventing actin polymerization. nih.govthieme-connect.com nih.govthieme-connect.com
Arteriolar Remodeling Rat cremaster arterioles Reverts inward remodeling, indicating the process is dependent on actin cytoskeletal structures. nih.gov nih.gov
Viral Release HIV-infected cells Complete depolymerization of F-actin by this compound decreased HIV release. mdpi.com mdpi.com
Cytokinesis Human cancer cells Low concentrations induce binucleation by inhibiting the completion of cytokinesis. researchgate.netdntb.gov.ua researchgate.netdntb.gov.ua

Table 2: Comparison of this compound with Other Actin-Targeting Agents

Compound Mechanism of Action Key Differences from this compound Reference
Cytochalasin D Inhibits actin polymerization by binding to the barbed end of F-actin. researchgate.netnih.gov Accelerates actin nucleation and depolymerizes F-actin at a slower rate compared to this compound. researchgate.netnih.gov researchgate.netnih.gov
Latrunculin Binds to G-actin monomers, preventing their polymerization. psu.edu Primarily sequesters G-actin, while this compound both severs F-actin and sequesters G-actin. researchgate.netpsu.edu researchgate.netpsu.edu
Jasplakinolide Induces actin polymerization and stabilization. mdpi.com Promotes actin polymerization, whereas this compound causes depolymerization. mdpi.comasm.org mdpi.comasm.org

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity of Mycalolide B in novel biological samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₅₂H₇₄N₄O₁₇) and nuclear magnetic resonance (NMR) spectroscopy to assign stereochemistry. Compare data with published spectra from authenticated sources (e.g., peer-reviewed studies or chemical databases like SciFinder) . For purity assessment, employ HPLC with UV/Vis or diode-array detection, ensuring retention times match reference standards. Document all spectral discrepancies and resolve them through repeated isolation or synthetic corroboration .

Q. What experimental designs are optimal for assessing this compound’s actin-binding activity in cellular models?

  • Methodology :

  • In vitro assays : Use fluorescence microscopy with phalloidin staining to visualize actin filament disruption in treated vs. untreated cells. Quantify effects via image analysis software (e.g., ImageJ) to measure filament length or density.
  • Controls : Include vehicle controls (e.g., DMSO) and positive controls (e.g., latrunculin A).
  • Dose-response curves : Test concentrations ranging from 1 nM to 10 μM to determine IC₅₀ values. Replicate experiments ≥3 times to ensure statistical validity .
  • Data table example :
Concentration (nM)% Actin Filament Disruption (Mean ± SD)
15 ± 2
1025 ± 4
10070 ± 6
100095 ± 3

Q. How should researchers address contradictions in reported cytotoxicity values of this compound across studies?

  • Methodology :

  • Source analysis : Compare cell lines (e.g., HeLa vs. MCF-7), exposure times, and assay conditions (e.g., serum-free vs. serum-containing media).
  • Meta-analysis : Use tools like Web of Science to aggregate data and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables .
  • Experimental replication : Standardize protocols (e.g., MTT assay at 48-hour exposure) across labs to isolate biological variability from methodological artifacts .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound analogues for structure-activity relationship (SAR) studies?

  • Methodology :

  • Retrosynthetic planning : Focus on modular synthesis of the macrolide core and side-chain modifications. Use cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage diversification.
  • Analytical validation : Characterize intermediates via LC-MS and chiral HPLC to ensure enantiomeric purity.
  • Biological testing : Prioritize analogues with >80% actin inhibition at 100 nM for further mechanistic studies. Include a table comparing key parameters:
AnalogueYield (%)Purity (%)IC₅₀ (nM)
MB-01459812
MB-02329528
  • References : Follow IUPAC guidelines for synthetic reporting and deposit spectral data in public repositories (e.g., ChemSpider) .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?

  • Methodology :

  • Transcriptomics : Perform RNA-seq on treated cells and apply pathway analysis (e.g., GO enrichment via DAVID) to identify dysregulated genes.
  • Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes, focusing on cytoskeletal regulators.
  • Data integration : Apply systems biology tools (e.g., Cytoscape) to map interactions between perturbed pathways. Validate findings with CRISPR knockouts of candidate genes .

Q. What statistical approaches resolve batch effects in high-throughput screening data for this compound derivatives?

  • Methodology :

  • Preprocessing : Normalize raw data using Z-score or quantile normalization.
  • Batch correction : Apply ComBat or surrogate variable analysis (SVA) to adjust for plate-to-plate variability.
  • Validation : Use PCA plots to visualize cluster separation pre- and post-correction. Include a table showing improvement in data consistency:
MetricPre-CorrectionPost-Correction
Intra-batch CV (%)258
Inter-batch CV (%)4012
  • References : Cite open-source tools (e.g., R/Bioconductor packages) and adhere to FAIR data principles .

Guidance for Rigorous Research Design

  • PICO Framework : For in vivo studies, define Population (e.g., zebrafish embryos), Intervention (this compound dosage), Comparison (untreated controls), and Outcomes (developmental defects) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Novel (e.g., unexplored actin isoforms), Ethical (e.g., IACUC approval), and Relevant (e.g., cancer therapeutic potential) .
  • Data Reproducibility : Archive raw data (e.g., microscopy images, NMR spectra) in repositories like Figshare or Zenodo, with detailed metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.